4-Heptylcyclohexanone

Description

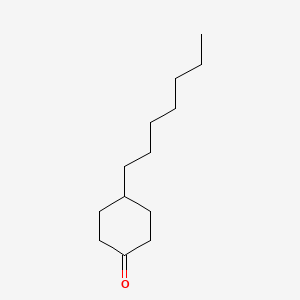

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-heptylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCPRHASHNSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520711 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-75-0 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Heptylcyclohexanone

Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group (C=O) in 4-heptylcyclohexanone is a key site for chemical reactions. The carbon atom of this group is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. byjus.com This polarity is the foundation for a variety of addition reactions.

Nucleophilic addition is a fundamental reaction of ketones like this compound. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org Subsequent protonation of this intermediate yields an alcohol. byjus.com

Common nucleophiles used in these reactions include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgdalalinstitute.com The reaction of this compound with a Grignard or organolithium reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. organic-chemistry.orgmasterorganicchemistry.com For instance, the addition of methylmagnesium bromide to this compound would yield 1-methyl-4-heptylcyclohexanol.

The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond, forming an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently rearranges to an oxaphosphetane. numberanalytics.com This intermediate then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide. numberanalytics.comorganic-chemistry.org The use of different ylides allows for the introduction of various substituents at the original carbonyl position.

Another important nucleophilic addition reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). byjus.comlibretexts.org This reaction, typically catalyzed by a base, involves the attack of the cyanide anion (CN⁻) on the carbonyl carbon. byjus.com The resulting cyanohydrin can be a valuable synthetic intermediate.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

| Reagent | Product Type | General Transformation |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | C=O → C(OH)R |

| Organolithium Reagent (e.g., n-BuLi) | Tertiary Alcohol | C=O → C(OH)R |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | C=O → C=CH₂ |

| Hydrogen Cyanide (HCN) | Cyanohydrin | C=O → C(OH)CN |

The α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of this compound in an aldol (B89426) addition reaction. The initial product is a β-hydroxy ketone. Under more forcing conditions, this aldol adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, a product of aldol condensation.

The mechanism involves the deprotonation at either the C2 or C6 position of the cyclohexanone ring to form the enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. The stereochemical outcome of this reaction can be influenced by the reaction conditions, such as the choice of base and solvent.

This compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst to form an enamine. This reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. Enamines are synthetically useful as they are nucleophilic at the α-carbon and can undergo reactions with electrophiles. For example, alkylation of the enamine followed by hydrolysis of the resulting iminium salt can lead to the formation of an α-alkylated ketone.

Similarly, enol ethers can be formed from this compound. One common method is the reaction with an alcohol in the presence of an acid catalyst to form an acetal, which can then be treated with a strong base to form the enol ether. Enol ethers are also valuable intermediates in organic synthesis, serving as protected forms of the ketone or as nucleophiles in various reactions.

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, forming 4-heptylcyclohexanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent can influence the stereochemistry of the resulting alcohol (axial vs. equatorial hydroxyl group).

A complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reaction involves the formation of a hydrazone intermediate by reacting this compound with hydrazine (B178648) (H₂NNH₂), followed by treatment with a strong base like potassium hydroxide (B78521) at high temperatures. libretexts.org This sequence effectively removes the carbonyl oxygen, converting the ketone into the corresponding alkane, 1-heptylcyclohexane.

Table 2: Selective Reduction Products of this compound

| Reagent/Reaction | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 4-Heptylcyclohexanol | C=O → CH(OH) |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Heptylcyclohexanol | C=O → CH(OH) |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 1-Heptylcyclohexane | C=O → CH₂ |

Functionalization and Derivatization of the Cyclohexane (B81311) Ring

Beyond the reactivity of the carbonyl group, the cyclohexane ring itself can be functionalized, particularly at the α-positions.

The α-positions of this compound can be halogenated under either acidic or basic conditions. In an acidic medium, the reaction proceeds through the enol form of the ketone. The enol tautomer attacks a halogen molecule (e.g., Br₂ or Cl₂) to introduce a halogen atom at the α-carbon. Under basic conditions, the reaction proceeds via the enolate ion. The enolate attacks the halogen, and this process can be difficult to stop at mono-halogenation, often leading to polyhalogenated products. The resulting α-halo ketones are versatile synthetic intermediates, for example, in elimination reactions to form α,β-unsaturated ketones or in nucleophilic substitution reactions.

Transformations Leading to Heterocyclic Systems

Another general approach involves the reaction of cyclohexanones with hydrazines or hydroxylamine (B1172632) to form pyrazoline or isoxazoline (B3343090) derivatives, respectively. Furthermore, multicomponent reactions are often employed for the efficient synthesis of complex heterocyclic scaffolds from simple cyclic ketones. However, specific examples and detailed research findings for the application of these methods to this compound are not documented in the available literature.

Ring-Expansion and Rearrangement Processes

There is a lack of specific studies in the scientific literature detailing ring-expansion and rearrangement processes starting from this compound. Ring expansions of cycloalkanones are well-established reactions in organic chemistry, often proceeding through carbocation intermediates. For example, the Tiffeneau-Demjanov rearrangement can be used to expand a cyclobutanone (B123998) or cyclopentanone (B42830) ring. Similarly, diazomethane (B1218177) insertion into the carbonyl group of a cyclohexanone can lead to a cycloheptanone.

These rearrangements are typically driven by the release of ring strain or the formation of a more stable carbocation. While these are general principles, the specific application and outcomes of such reactions on this compound, including the influence of the 4-heptyl substituent on the reaction course and product distribution, have not been the subject of published research. Therefore, no specific data tables or detailed research findings can be presented for this compound.

Investigation of Reaction Kinetics and Mechanisms

A thorough search of the scientific literature did not yield any specific studies focused on the investigation of reaction kinetics and mechanisms for the chemical transformations of this compound. Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts. Mechanistic studies, on the other hand, elucidate the step-by-step pathway of a reaction, including the identification of intermediates and transition states.

While general mechanisms for reactions of cyclic ketones are well-understood, specific kinetic data and detailed mechanistic investigations for this compound are not available. Such studies would be necessary to provide a quantitative understanding of its reactivity in various transformations. In one study, this compound was identified as a minor product in the hydrogenolysis of 4-heptylphenol (B162531), but no kinetic or mechanistic details of its formation or subsequent reactions were provided.

Advanced Analytical Methodologies for 4 Heptylcyclohexanone Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 4-Heptylcyclohexanone from complex mixtures. The choice between gas and liquid chromatography depends on the compound's volatility and the matrix in which it is present.

Gas Chromatography (GC) Applications

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. Its application is crucial for purity assessment and quantification. In a typical GC setup, the compound is vaporized and separated on a capillary column.

Method parameters are optimized to achieve good resolution and peak shape. For instance, a headspace GC method can be employed for analyzing residual cyclohexanone (B45756) and related compounds, which prevents contamination of the GC system. researchgate.netcolab.ws The use of a flame ionization detector (FID) is common for quantifying organic molecules. dnacih.com For similar ketones, columns such as a crosslinked FFAP or SP2100 have been utilized, demonstrating the versatility of GC in analyzing this class of compounds. researchgate.netdnacih.com

Table 1: Representative GC Method Parameters for Alkyl-Substituted Cyclohexanones

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar | mdpi.com |

| Carrier Gas | Helium or Hydrogen | researchgate.netmdpi.com |

| Injection Mode | Split/Splitless or Headspace | researchgate.netmdpi.com |

| Injector Temp. | 250 °C | mdpi.com |

| Oven Program | Initial 60°C, ramp to 150-270°C | researchgate.netmdpi.com |

| Detector | Flame Ionization Detector (FID) | dnacih.com |

| Detector Temp. | 270 °C | researchgate.net |

Liquid Chromatography (LC) Approaches

High-Performance Liquid Chromatography (HPLC) is an indispensable tool, particularly for non-volatile derivatives or when analyzing complex matrices. shimadzu.com For ketones, which may lack a strong UV chromophore, derivatization is a common strategy to enhance detection sensitivity. researchgate.net A reagent such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV-Vis detector. google.com

Reversed-phase chromatography is the most common LC mode. A C18 column is frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net This approach allows for the effective separation of the derivatized ketone from other components in the sample.

Hyphenated Techniques: GC-MS and LC-MS/MS in Characterization and Quantification

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, provide unparalleled specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds. After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. For this compound, GC-MS analysis would reveal a molecular ion peak and characteristic fragment ions, confirming its identity. chemeducator.org Analysis of similar compounds like 4-ethylcyclohexanone (B1329521) shows predictable fragmentation patterns that aid in structural confirmation. nist.gov The NIST mass spectral library is a key resource for identifying compounds based on their fragmentation patterns. nist.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying compounds in complex biological or environmental samples. ku.dknih.gov It offers high selectivity by monitoring specific precursor-to-product ion transitions. For ketones that are not amenable to GC, LC-MS/MS is the method of choice. nih.govnih.gov Derivatization can be used to improve ionization efficiency and sensitivity in LC-MS analyses. acs.org The development of rapid LC-MS/MS methods has become crucial for high-throughput analysis. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound, complementing the data obtained from chromatographic methods.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. nih.gov Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the proton environments. irisotope.comyoutube.com

¹H NMR of this compound would show distinct signals for the protons on the heptyl chain and the cyclohexanone ring. The terminal methyl group of the heptyl chain would appear as a triplet, while the various methylene (B1212753) (CH₂) groups would present as complex multiplets. Protons on the cyclohexanone ring would also produce complex multiplets, with their chemical shifts influenced by their position relative to the carbonyl group. youtube.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Source |

|---|---|---|---|

| Carbonyl Carbon (C=O) | ~211 | N/A | youtube.com |

| Ring CH₂ (alpha to C=O) | ~41 | Multiplet | youtube.com |

| Ring CH (gamma to C=O) | ~47 | Multiplet | sci-hub.se |

| Ring CH₂ (beta to C=O) | ~30 | Multiplet | sci-hub.se |

| Heptyl CH₂ (alpha to ring) | ~36 | Multiplet | sci-hub.se |

| Heptyl (CH₂)₅ | ~23-32 | Multiplet | youtube.com |

| Heptyl CH₃ | ~14 | Triplet | youtube.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. odu.edu These techniques probe the vibrational energy states of molecules, providing a unique spectral fingerprint. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations at specific frequencies corresponding to its structural features. qiboch.com For this compound, the most prominent and characteristic absorption band is due to the stretching vibration of the carbonyl group (C=O) within the cyclohexanone ring. qiboch.combartleby.com This peak is typically strong and sharp. Saturated aliphatic ketones, like this compound, generally exhibit this C=O stretching vibration around 1715 cm⁻¹. bartleby.com The presence of the heptyl group and the cyclohexane (B81311) ring will also give rise to C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations for the CH₂ groups at approximately 1440-1480 cm⁻¹. docbrown.info The absence of bands associated with other functional groups (like O-H or N-H) can confirm the purity of the compound. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of a molecule. mdpi.com For this compound, the C=O stretch is also observable in the Raman spectrum, though its intensity may differ from the IR spectrum. researchgate.net Raman spectroscopy is particularly advantageous for analyzing samples in aqueous media, as water is a weak Raman scatterer. mdpi.com It can provide unique fingerprints for different ketones, aiding in their specific identification. nih.gov The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the this compound molecule. aip.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 | ~1715 | Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Strong |

| -CH₂- | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| C-C | Stretching | 1000-1200 | 800-1200 | Weak-Medium |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For this compound, derivatization can enhance volatility, improve chromatographic separation, and increase detection sensitivity, particularly for gas chromatography (GC) and mass spectrometry (MS). researchgate.netresearchgate.net

Esterification for Volatility Enhancement

While direct esterification is not applicable to ketones, related reactions can be employed. For instance, the Baeyer-Villiger oxidation can convert a ketone like this compound into an ester using a peroxy acid. youtube.com This transformation would yield a caprolactone (B156226) derivative, which may exhibit different volatility and chromatographic behavior compared to the parent ketone. Although not a direct derivatization of the ketone for volatility enhancement in the traditional sense, understanding such conversions is crucial in comprehensive analytical studies. Another approach involves converting the ketone to a more volatile derivative, though esterification is primarily used for carboxylic acids and alcohols. gcms.czrsc.org

Silylation Techniques for GC and MS Compatibility

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, but it is also used to derivatize ketones. nih.govsigmaaldrich.com The process involves replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com For ketones like this compound, silylation proceeds by converting the ketone to its enol form, which then reacts with a silylating agent. This conversion to a silyl (B83357) enol ether increases the volatility and thermal stability of the compound, making it more suitable for GC analysis. researchgate.netnumberanalytics.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comyoutube.com The resulting TMS derivative often produces characteristic fragment ions in mass spectrometry, aiding in structural elucidation. nih.gov

Reagents for Improved Ionization and Detection in Mass Spectrometry

For mass spectrometric analysis, especially using techniques like electrospray ionization (ESI), derivatization can be employed to introduce a readily ionizable moiety into the analyte, thereby enhancing detection sensitivity. ddtjournal.comnih.gov Ketones are neutral compounds and often exhibit low ionization efficiency. ddtjournal.com

Reagents that react with the carbonyl group are particularly useful. For example:

Hydroxylamine (B1172632) and its derivatives: React with ketones to form oximes. The nitrogen atom in the oxime can be protonated, leading to improved ionization efficiency in positive-ion ESI-MS. ddtjournal.com

Girard's reagents (e.g., Girard's reagent T): These possess a quaternary ammonium (B1175870) group, which carries a permanent positive charge. spectroscopyonline.com Reaction with this compound would form a hydrazone derivative that is readily detected with high sensitivity in ESI-MS. spectroscopyonline.com

2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazones. These derivatives are highly chromophoric, aiding UV detection, and can be analyzed by MS, often in negative-ion mode. ddtjournal.com

| Reagent | Derivative Formed | Advantage for MS Analysis |

|---|---|---|

| Hydroxylamine | Oxime | Improves ionization efficiency. ddtjournal.com |

| Girard's Reagent T | Hydrazone | Introduces a permanent positive charge for high sensitivity. spectroscopyonline.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Enhances detectability in negative-ion mode and provides UV activity. ddtjournal.com |

Pre- and Post-Column Derivatization Considerations

In chromatographic analyses, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). wookhplc.comactascientific.com

Pre-column derivatization: Involves reacting the sample with the derivatizing agent before injection. wookhplc.com This is the most common approach. Advantages include a wider choice of reagents and reaction conditions. wookhplc.com However, it can sometimes lead to the formation of multiple derivative products or byproducts that may complicate the chromatogram. wookhplc.com For this compound, reacting it with DNPH before HPLC injection is a typical pre-column strategy. academicjournals.org

Post-column derivatization: The derivatization reaction occurs in a reactor placed between the analytical column and the detector. actascientific.com This method is advantageous when the analyte is unstable or when the derivatizing reagent would interfere with the separation. actascientific.com The primary drawback is the potential for band broadening, which can reduce chromatographic resolution. wookhplc.com The instrumentation for post-column derivatization is also more complex. wookhplc.com

The choice between pre- and post-column derivatization depends on the specific analyte, the complexity of the sample matrix, and the analytical objectives. nih.gov

Method Validation and Quality Assurance in Quantitative Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a critical component of quality assurance (QA), which encompasses all planned and systematic activities to ensure that analytical results are reliable and accurate. solubilityofthings.comnumberanalytics.com For the quantitative analysis of this compound, a comprehensive validation protocol is essential. nih.govresearchgate.net

Key validation parameters, as often stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include: chemnest.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike and recovery experiments. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.

Implementing a robust quality assurance system, which includes regular instrument calibration, use of control charts, and participation in proficiency testing, ensures the ongoing reliability of the quantitative analysis of this compound. wiley.comanhihs.com

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness to the true value | 80-120% recovery for assays |

| Precision (Repeatability) | Agreement of results for the same sample | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | Ability to measure only the analyte | No interference at the retention time of the analyte |

| Robustness | Resistance to small changes in method parameters | RSD of results should remain within acceptable limits |

Academic Applications and Research Implications of 4 Heptylcyclohexanone

Role as a Chemical Building Block in Organic Synthesis

4-Heptylcyclohexanone serves as a versatile building block in the field of organic synthesis, offering a reactive ketone functional group and a modifiable cycloalkane scaffold. Its utility spans from being a precursor for complex molecules to a model substrate for developing new chemical transformations.

Cyclic ketones are crucial starting materials in the synthesis of numerous pharmaceutical compounds. While specific examples detailing the use of this compound as a direct precursor in the synthesis of a named pharmaceutical are not prevalent in publicly accessible literature, the broader class of substituted cyclohexanones is instrumental in this area. For instance, the synthesis of key intermediates for highly active narcotic analgesics, such as certain fentanyl analogues, has been developed starting from cyclic ketone derivatives like 1-benzylpiperidin-4-one. researchgate.net An optimized Strecker-type condensation of this piperidone derivative is a critical step in the synthetic route. researchgate.net This highlights the significance of the ketone functionality within a cyclic framework for building complex, biologically active molecules.

The synthetic routes to create valuable molecular targets often involve the strategic modification of such ketone precursors. These modifications can include nucleophilic additions to the carbonyl group, alpha-functionalization, or ring-opening reactions, demonstrating the synthetic potential of compounds like this compound.

Substituted cyclohexanones are valuable precursors in the synthesis of liquid crystal monomers. A notable example is the synthesis of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene (B1197577) liquid crystal monomers. google.com These materials are significant in the display industry due to their favorable properties, such as high dielectric constant, low viscosity, high resistivity, and stability against UV radiation and heat. google.com

A common industrial method to produce these liquid crystal compounds involves using a trans-4-(trans-4'-alkylcyclohexyl) cyclohexanone (B45756) as a key raw material. google.com Although this specific example uses a propyl group instead of a heptyl group, the synthetic principles are directly applicable. The synthesis often involves a Wittig reaction on the cyclohexanone to introduce the ethylene group. google.com The use of such cyclohexanone derivatives underscores their importance in creating the rigid, rod-like molecular structures characteristic of many liquid crystals. The alkyl chain, such as the heptyl group in this compound, influences the mesophase behavior and physical properties of the final liquid crystal material.

The general field of liquid crystals is continuously exploring new molecular structures to achieve desired physical properties for advanced display technologies. nih.govnih.gov The synthesis of novel liquid crystalline materials often involves the condensation of aldehydes and anilines to form Schiff bases, which can exhibit liquid crystalline phases. nih.gov The structural components of these molecules, including flexible alkyl chains, are critical for determining the type of mesophase and the transition temperatures.

This compound and related simple ketones are frequently employed as model substrates in the development of new synthetic reactions and catalytic systems. libretexts.org The reactivity of the carbonyl group makes it an excellent probe for a wide range of chemical transformations.

A key area of research is the catalytic hydrogenation of ketones to their corresponding alcohols. For example, studies on the homogeneous hydrogenation of cyclohexanone have been carried out using cationic ruthenium and osmium complexes as catalyst precursors. researchgate.net These studies investigate the kinetics and mechanisms of the catalytic cycle, providing fundamental insights that are applicable to more complex substrates. The research demonstrated that the hydrogenation of cyclohexanone to cyclohexanol (B46403) can be achieved efficiently under mild conditions. researchgate.net Such methodologies are crucial for the selective reduction of ketones in the presence of other functional groups.

Furthermore, the development of catalytic reactions often involves exploring the scope of the reaction with various substrates. This compound, with its non-polar alkyl chain, can provide valuable information on how steric and electronic properties of the substrate influence the efficiency and selectivity of a new catalytic method.

Biological and Chemoreception Research

The chemical structure of this compound makes it an interesting candidate for studies in chemoreception, particularly in the field of olfaction. The presence of a carbonyl group, a common feature in many odorant molecules, combined with a flexible alkyl chain and a cyclic core, allows for the investigation of how these structural elements contribute to odor perception.

Structure-activity relationship (SAR) studies in olfaction aim to correlate the chemical structure of a molecule with its perceived odor. For ketones, factors such as the length of the carbon chain and the position of the carbonyl group can significantly impact their olfactory properties.

Research on a homologous series of aliphatic 2-ketones in mice has shown that olfactory detection thresholds can be described by a U-shaped function of the carbon chain length, with a minimum threshold (highest sensitivity) at a specific chain length. researchgate.net This indicates that there is an optimal chain length for binding to the relevant olfactory receptors. Similarly, the position of the carbonyl group along the carbon backbone also influences olfactory sensitivity. researchgate.net While this study did not specifically include this compound, the principles derived from it are highly relevant. The heptyl group of this compound would be a key determinant in its interaction with olfactory receptors, and its cyclic structure would present a different steric profile compared to linear ketones.

The study of such relationships is fundamental to understanding the "physicochemical code" of olfaction, which dictates how the brain interprets chemical signals as distinct smells.

Many molecules that possess a chiral center can have different odors for each enantiomer, suggesting that olfactory receptors themselves are chiral and can distinguish between stereoisomers. This enantioselectivity is a key aspect of the "shape-based" theory of olfaction. nih.gov

While this compound itself is not chiral, the introduction of a substituent on the cyclohexane (B81311) ring could create chiral centers. The study of how olfactory systems respond to the enantiomers of chiral cyclohexanone derivatives is an active area of research. It is well-established that the olfactory system can discern between enantiomers, and this is attributed to the chiral nature of the G-protein-coupled receptors (GPCRs) that function as olfactory receptors. nih.gov

Research into chiral recognition has led to the development of synthetic chiral receptors that can distinguish between the enantiomers of various guest molecules, including those with cyclohexyl moieties. nih.gov These synthetic systems often rely on multiple non-covalent interactions, such as hydrogen bonds and CH-π interactions, to achieve enantioselectivity. nih.gov The principles of enantioselective recognition observed in these artificial systems provide insights into the potential mechanisms by which olfactory receptors could differentiate between the enantiomers of a chiral derivative of this compound. The flexibility of the cyclohexanone ring and its substituents can also play a role in how it fits into a chiral binding pocket, which can affect whether its enantiomers are perceived as having different smells. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a pivotal technique in computational drug design that identifies the essential three-dimensional arrangement of steric and electronic features a molecule must possess to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and charged groups. nih.govvolkamerlab.org The resulting pharmacophore model serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds that are likely to exhibit similar biological activity. nih.govnih.gov

The development of a pharmacophore model can follow two main approaches: ligand-based or structure-based. mdpi.com

Ligand-based modeling is employed when the 3D structure of the biological target is unknown. It utilizes a set of known active compounds to derive a common feature hypothesis that is believed to be responsible for their activity. nih.gov

Structure-based modeling , conversely, requires a high-resolution 3D structure of the target, typically obtained from X-ray crystallography or NMR spectroscopy, complexed with a ligand. mdpi.com This allows for the direct identification of key interaction points between the ligand and the target. nih.gov

While specific pharmacophore models for this compound are not detailed in the available research, its molecular structure, featuring a hydrophobic cyclohexyl ring, a heptyl chain, and a ketone group (a potential hydrogen bond acceptor), suggests its utility in developing models for targets with corresponding hydrophobic pockets and hydrogen-bonding capabilities. Such models could be instrumental in identifying novel inhibitors for enzymes like DNA gyrase or other targets where hydrophobic interactions are crucial. nih.gov

Environmental and Ecotoxicological Research Perspectives

The increasing presence of synthetic chemical compounds in the environment necessitates thorough investigation into their potential ecological impact. For a compound like this compound, research would focus on its behavior and effects within various environmental compartments, particularly aquatic ecosystems.

Assessment of Endocrine Disrupting Potential in Aquatic Species

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the endocrine systems of organisms, leading to adverse health effects. mdpi.com In aquatic environments, EDCs are a significant concern as they can impact the reproductive health, development, and population stability of fish, amphibians, and other wildlife. epa.govresearchgate.net Common effects observed in aquatic species exposed to EDCs include altered reproductive system anatomy, induction of vitellogenin (an egg-yolk precursor protein) in males, and gonadal abnormalities. researchgate.netnih.gov

The assessment of a compound's endocrine-disrupting potential involves a weight-of-evidence approach, combining data from various assays. nih.gov For aquatic vertebrates, this can include tests like the Amphibian Metamorphosis Assay and the Xenopus Eleutheroembryonic Thyroid Assay, which can identify thyroid-mediated effects. nih.gov Given that many industrial chemicals and their byproducts are found to possess endocrine-disrupting properties, assessing the potential of this compound to interfere with hormonal pathways in aquatic species is a critical area for ecotoxicological research. mdpi.comnih.gov Such studies would be crucial for understanding its risk to aquatic biodiversity. epa.gov

Biotransformation Pathways and Metabolite Profiling in Biological Systems

Biotransformation is the process by which living organisms chemically modify compounds, a crucial mechanism for detoxification and excretion. nih.gov This process typically occurs in two phases. Phase I reactions introduce or expose functional groups (like -OH, -NH2, or -COOH) through oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. Phase II reactions involve the conjugation of these modified compounds with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate elimination from the body. nih.gov

Metabolite profiling, or metabolomics, is the large-scale study of small molecules (metabolites) within a biological system. nih.govresearchgate.net It provides a functional readout of the physiological state of an organism in response to a chemical exposure. nih.gov By analyzing the metabolites of this compound in biological systems (e.g., in fish liver or gills), researchers can elucidate its biotransformation pathways. This involves identifying the specific enzymatic reactions it undergoes and the resulting metabolic products. nih.gov Understanding these pathways is essential for assessing its potential for bioaccumulation and toxicity, as some metabolites can be more or less toxic than the parent compound. csic.es

Table 1: General Phases of Biotransformation

| Phase | Description | Common Reactions |

| Phase I | Introduction or unmasking of a polar functional group. | Oxidation, Reduction, Hydrolysis |

| Phase II | Conjugation with an endogenous molecule to increase water solubility. | Glucuronidation, Sulfation, Acetylation, Amino Acid Conjugation |

This table provides a general overview of biotransformation phases. nih.gov

Biodegradation Studies and Biofiltration Efficiency in Waste Gas Treatment

Biodegradation is the breakdown of organic matter by microorganisms, a key process in environmental remediation. Biofiltration is a pollution control technology that utilizes this principle to treat contaminated air streams. researchgate.net In a biofilter, waste gas containing volatile organic compounds (VOCs) is passed through a bed of material (like compost or peat) that supports a microbial population. nih.govoatext.com These microorganisms use the VOCs as a source of carbon and energy, converting them into less harmful substances like carbon dioxide and water. oatext.com

The efficiency of biofiltration for hydrophobic compounds like this compound can be challenging due to their low water solubility, which limits their transfer from the gas phase to the microbial biofilm where degradation occurs. oatext.comugent.be However, studies have shown that biofilters can be adapted to effectively remove hydrophobic VOCs, such as cyclohexane and toluene. ugent.be Research on this compound would involve batch studies to isolate and identify microbial strains capable of its degradation and to optimize conditions like moisture, pH, and nutrient supply in a biofilter system. csic.esresearchgate.net The goal is to determine the removal efficiency and elimination capacity for this specific compound, which is vital for designing effective industrial air pollution control systems. ugent.benih.gov

Environmental Fate and Transport Modeling

Environmental fate and transport modeling uses mathematical models to predict how chemicals move and what happens to them when released into the environment. cdc.govanteagroup.com These models are crucial tools for risk assessment, helping to determine the potential for exposure to contaminants. alaska.gov The models integrate various factors, including the chemical's physical and chemical properties (e.g., vapor pressure, solubility, partitioning coefficients), characteristics of the release source, and environmental conditions (e.g., climate, soil type, water flow). cdc.govepa.gov

For this compound, fate and transport models could be used to predict its distribution in different environmental media such as air, water, and soil. anteagroup.com For instance, models could simulate its leaching potential from soil into groundwater or its transport in a river system. anteagroup.comepa.gov This predictive capability allows for the estimation of contaminant plume stability and the potential impact on receptors like drinking water wells or sensitive ecosystems, even with limited initial data. anteagroup.comalaska.gov Such modeling is a key component in developing a comprehensive conceptual site model for any location where this compound might be released. anteagroup.com

Catalysis Research

Application as a Model Substrate in Heterogeneous Catalysis Studies

While not as extensively studied as simpler cyclohexanone analogs, this compound serves as an important model substrate in specific areas of heterogeneous catalysis. Its long alkyl chain provides a means to investigate the influence of sterically demanding substituents on catalyst activity and selectivity.

One notable example of its implicit role as a model substrate is in the study of hydrodeoxygenation (HDO) reactions, which are crucial for the upgrading of biomass-derived feedstocks. In research focused on the selective hydrogenolysis of phenols to arenes, this compound has been identified as a minor product during the hydrogenolysis of 4-heptylphenol (B162531) over a platinum-supported aluminum metaphosphate catalyst (Pt/Al(PO₃)₃). researchgate.net The formation of this compound in this reaction system underscores its stability and relevance as an intermediate in complex catalytic networks. The presence of this ketone suggests a reaction pathway that may involve the partial hydrogenation of the aromatic ring of 4-heptylphenol, followed by tautomerization and subsequent reaction steps.

The following table summarizes the pertinent findings from a study where this compound was observed as a product, highlighting its role in understanding reaction mechanisms in heterogeneous catalysis.

| Catalyst | Substrate | Primary Product | Minor Products | Reaction Conditions | Significance |

| Pt/Al(PO₃)₃ | 4-Heptylphenol | Heptylbenzene | 4-Heptylcyclohexane, This compound , 4-Heptylcyclohexanol | Decane solvent, 130°C, low partial pressure of H₂ | Demonstrates the formation of this compound as an intermediate in the hydrodeoxygenation of alkylphenols. |

Data sourced from ResearchGate. researchgate.net

The utility of this compound as a model substrate is further underscored by its application in studies of monooxygenase activity, which can inform the development of selective oxidation catalysts. adelaide.edu.au The insights gained from such studies are valuable for designing new catalytic systems with enhanced performance for the transformation of complex organic molecules.

Role in Development of New Catalytic Dehydrogenation and Oxidation Processes

The development of novel catalytic processes for dehydrogenation and oxidation is a key area of chemical research, driven by the need for more efficient and sustainable methods for producing valuable chemicals. This compound is a relevant molecule in this context, serving as a potential precursor to specialty chemicals and as a testbed for new catalytic technologies.

The catalytic dehydrogenation of cyclohexanone derivatives to the corresponding phenols is a reaction of significant industrial importance. This transformation is a key step in the synthesis of a wide range of chemicals, including polymers, pharmaceuticals, and dyes. In this context, this compound can be viewed as a direct precursor to 4-heptylphenol, a compound with applications in the formulation of surfactants, resins, and other specialty materials.

Research in this area has traditionally focused on noble metal catalysts, such as palladium and platinum, supported on carbon. guidechem.comchembuyersguide.com These catalysts are known for their high activity in dehydrogenation reactions. The development of new, more cost-effective, and selective catalysts remains an active area of investigation. The use of this compound in these studies can provide valuable data on how the presence of a long alkyl chain affects catalyst performance, including aspects such as catalyst deactivation and product distribution.

| Catalyst Type | General Substrate | Product | Typical Reaction Conditions |

| Palladium on Carbon (Pd/C) | Cyclohexanones | Phenols | High temperature, presence of a hydrogen acceptor |

| Platinum on Carbon (Pt/C) | Cyclohexanones | Phenols | Varies with substrate and desired selectivity |

| Copper Chromite | Cyclohexanols | Cyclohexanones | 250–300°C |

In addition to dehydrogenation, the catalytic oxidation of cyclohexanones is a powerful tool for the synthesis of valuable products, such as lactones, which are important intermediates in the production of polymers and fine chemicals. The Baeyer-Villiger oxidation, for instance, converts cyclic ketones into esters or lactones. The development of heterogeneous catalysts for this transformation is of great interest as it offers potential advantages in terms of catalyst separation and reuse.

Studies on the enzymatic oxidation of various substrates, including this compound, by monooxygenases provide a blueprint for the types of transformations that could be achieved using synthetic catalysts. adelaide.edu.au The selective oxidation of this compound could potentially yield valuable caprolactone (B156226) derivatives, and research into new solid acid or metal-containing catalysts for this purpose is a promising avenue for future work.

Theoretical and Computational Investigations of 4 Heptylcyclohexanone

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to simulate the spatial arrangement of atoms in 4-Heptylcyclohexanone and to explore its conformational landscape. This analysis is fundamental to understanding its physical and chemical properties, which are intrinsically linked to its three-dimensional shape.

The cyclohexanone (B45756) ring, like cyclohexane (B81311), is not planar. To avoid the strain associated with a flat hexagonal structure (both angle strain from 120° bond angles and eclipsing torsional strain), it adopts puckered conformations. wikipedia.orgmaricopa.edu The most stable and predominant conformation is the "chair" form. pressbooks.pub In this arrangement, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. pressbooks.pub

The chair conformation is not static; it undergoes a dynamic process called "ring inversion" or "chair flip." acs.org During this process, the ring passes through higher-energy intermediate conformations, including the "half-chair" and "twist-boat." wikipedia.org The energy barrier for this inversion in unsubstituted cyclohexanone is lower than that of cyclohexane, approximately 4.9 kcal/mol. This dynamic equilibrium means that at room temperature, the molecule is constantly interconverting between two equivalent chair forms. In these forms, the twelve hydrogen atoms are located in two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's perimeter). pressbooks.pub During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. maricopa.edu

Table 1: Key Conformational Features of the Cyclohexanone Ring

| Conformation | Relative Energy | Key Characteristics |

| Chair | Most Stable (Lowest Energy) | - Bond angles near 109.5° (minimal angle strain) pressbooks.pub- Staggered C-H bonds (minimal torsional strain) pressbooks.pub- Features distinct axial and equatorial positions wikipedia.org |

| Twist-Boat | Higher Energy Intermediate | - Less stable than the chair form wikipedia.org- Avoids some steric strain of the pure boat form |

| Boat | High Energy Transition State | - "Flagpole" hydrogens cause significant steric strain wikipedia.org- Eclipsed C-H bonds result in torsional strain |

| Half-Chair | Highest Energy Transition State | - Occurs during the interconversion between chair and twist-boat forms wikipedia.org |

When a substituent is added to the cyclohexanone ring, the two chair conformations resulting from the ring flip are often no longer equal in energy. For this compound, the heptyl group can occupy either an axial or an equatorial position.

The conformational equilibrium will strongly favor the conformer where the large heptyl group is in the equatorial position. libretexts.orgmasterorganicchemistry.com When a bulky substituent occupies an axial position, it experiences destabilizing steric interactions with the two axial hydrogens on the same side of the ring (at the C-2 and C-6 positions). This unfavorable interaction is known as a 1,3-diaxial interaction. utdallas.edu By occupying the more spacious equatorial position, the heptyl group avoids these steric clashes, resulting in a more stable, lower-energy conformation. maricopa.eduutdallas.edu

Given the significant steric bulk of the flexible, seven-carbon heptyl chain, the energy difference (A-value) between the axial and equatorial conformers is substantial. Consequently, at equilibrium, the population of this compound molecules with an axially oriented heptyl group is expected to be negligible. The molecule will exist almost exclusively in the chair conformation with the 4-heptyl substituent in the equatorial position.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the molecule's electronic behavior. nih.gov Methods like Density Functional Theory (DFT) can be used to compute a wide range of molecular properties with high accuracy. mdpi.com

The electronic structure of this compound is dominated by the polar carbonyl group (C=O). The oxygen atom is more electronegative than the carbon atom, leading to a significant partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon. This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Computational tools can be used to visualize and quantify this reactivity:

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution across the molecule. For this compound, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen and a region of positive potential (blue) near the carbonyl carbon, visually confirming the primary site for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In a nucleophilic addition to the carbonyl group, the reaction is typically controlled by the interaction of the nucleophile's HOMO with the ketone's LUMO. For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon and oxygen atoms, specifically on the π* antibonding orbital of the C=O double bond. This indicates that this is the most favorable location for an incoming nucleophile to donate its electrons.

Ab initio studies on related 4-substituted cyclohexanones have shown that these calculations can predict the facial selectivity of nucleophilic attacks, determining whether the nucleophile will add to the top or bottom face of the carbonyl group. ias.ac.inresearchgate.net

Quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. aip.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT. nih.gov For this compound, these calculations would predict a distinct signal for the carbonyl carbon at a very low field (around 210 ppm) in the ¹³C NMR spectrum. youtube.com The signals for the heptyl chain and the cyclohexanone ring carbons and protons could also be calculated and assigned.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies corresponding to the absorption bands in an Infrared (IR) spectrum can also be computed. nih.gov Calculations for this compound would predict a strong vibrational mode between 1700 and 1720 cm⁻¹, characteristic of the C=O stretching of a cyclic ketone. Other predictable vibrations would include the C-H stretching modes of the alkyl chain and ring just below 3000 cm⁻¹, and various bending and rocking frequencies in the fingerprint region.

Table 2: Predicted Spectroscopic Features from Computational Analysis

| Spectroscopy Type | Key Predicted Feature | Approximate Predicted Value | Rationale |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 ppm | The carbon is highly deshielded due to the attached electronegative oxygen. youtube.com |

| ¹H NMR | Protons alpha to Carbonyl | ~2.2-2.5 ppm | These protons are deshielded by the adjacent electron-withdrawing carbonyl group. |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | ~1715 cm⁻¹ | This is the characteristic stretching frequency for a six-membered cyclic ketone. youtube.com |

| IR Spectroscopy | sp³ C-H Stretch | 2850-2960 cm⁻¹ | Characteristic stretching frequencies for the C-H bonds of the heptyl chain and cyclohexane ring. youtube.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific biological activity for this compound is not widely documented, SAR and QSAR modeling provide a framework for predicting the activity of this and related compounds. These computational techniques are essential in drug discovery and materials science for designing molecules with desired properties. nih.gov

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. For a series of 4-alkylcyclohexanones, an SAR study might investigate how changing the length and branching of the alkyl chain (like the heptyl group) affects a specific biological endpoint, such as receptor binding affinity. nih.gov The lipophilicity, size, and shape of the 4-position substituent would be correlated with activity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that relates the chemical structure to the activity. imist.ma In a QSAR model for compounds including this compound, the molecule would be characterized by a set of numerical values called "molecular descriptors." These can include:

Physicochemical Descriptors: Such as logP (a measure of lipophilicity), molecular weight, and molar refractivity. The long heptyl chain would give this compound a high logP value, suggesting it would preferentially partition into fatty or nonpolar environments.

Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which quantify the electronic aspects of the molecule.

Once calculated, these descriptors for a series of molecules are used in statistical methods, like multiple linear regression, to build a predictive model. imist.ma Such a model could then be used to estimate the activity of new, unsynthesized 4-alkylcyclohexanone derivatives, guiding the design of more potent or selective compounds.

Application of Machine Learning and Data Mining Techniques (e.g., Fuzzy Logic, Genetic Algorithms)

Machine learning and data mining techniques are increasingly being applied in chemical and materials science to identify patterns and relationships within large datasets. While specific applications of these techniques to this compound are not extensively documented in public literature, the methodologies offer significant potential for understanding this compound.

Fuzzy Logic: This approach deals with approximate reasoning rather than precise, fixed rules. In the context of this compound, fuzzy logic could be employed to model complex systems where the compound is a component, handling the inherent uncertainties and variabilities of biological or environmental systems. For instance, it can be used to develop models that predict the compound's properties based on a range of structural and physicochemical parameters, where the relationships are not strictly linear. Hybrid neuro-fuzzy systems, which combine the learning capabilities of neural networks with the reasoning of fuzzy logic, can be particularly powerful. quora.com

Genetic Algorithms (GAs): Inspired by the principles of natural selection, genetic algorithms are optimization techniques used to find optimal or near-optimal solutions for complex problems. mdpi.com In the study of this compound, GAs could be utilized in several ways:

Structure-Activity Relationship Studies: By exploring a vast chemical space, GAs can help in identifying structural modifications to this compound that might enhance a desired biological activity or mitigate an undesirable one.

Optimization of Synthetic Routes: GAs can be employed to optimize the reaction conditions for the synthesis of this compound, maximizing yield and minimizing byproducts.

Parameter Optimization in Models: When developing predictive models, GAs can be used to select the most relevant molecular descriptors and optimize the model parameters for better accuracy.

The combination of fuzzy logic and genetic algorithms, known as fuzzy-genetic algorithms, can offer a robust framework for tackling complex challenges in modern chemical research. mdpi.comnih.gov These hybrid systems can effectively manage uncertainty while optimizing for multiple objectives. mdpi.comresearchgate.net

A hypothetical application could involve a fuzzy-genetic algorithm designed to predict the receptor binding affinity of this compound and its analogs. The fuzzy logic component would handle the imprecise nature of molecular interactions, while the genetic algorithm would evolve a population of molecular structures to identify those with the highest predicted affinity.

| Technique | Potential Application for this compound | Key Advantage |

| Fuzzy Logic | Modeling of biological and environmental interactions with inherent uncertainty. | Handles imprecise data and models complex, non-linear relationships. |

| Genetic Algorithms | Optimization of molecular structure for desired properties and optimization of synthetic reaction conditions. | Efficiently searches large solution spaces for optimal solutions. |

| Hybrid Fuzzy-Genetic Systems | Multi-objective optimization of properties while accounting for systemic uncertainties. | Combines the strengths of both fuzzy logic and genetic algorithms for robust modeling and optimization. |

Predictive Modeling for Biological Activities and Environmental Behavior

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational toxicology and environmental science. These models aim to correlate the chemical structure of a compound with its biological activity or environmental fate.

Predicting Biological Activities: QSAR models can be developed to predict various biological activities of this compound, such as its potential toxicity, receptor binding affinity, or metabolic fate. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, physicochemical, and electronic features. While QSAR models for specific endpoints like solubility or binding affinity can be highly predictive, complex endpoints like hepatotoxicity, which involve multiple mechanisms, are more challenging to model accurately. nih.gov Machine learning algorithms, such as support vector machines and neural networks, are often used to build these predictive models. nih.govresearchgate.netresearchgate.net

Predicting Environmental Behavior: The environmental fate of a chemical is of significant concern. Predictive models can estimate key environmental parameters for this compound, such as:

Persistence: The half-life of the compound in different environmental compartments (water, soil, air).

Bioaccumulation: The potential for the compound to accumulate in living organisms.

Mobility: The tendency of the compound to move between different environmental compartments, often estimated by parameters like the octanol-water partition coefficient (Kow).

QSAR models have been successfully developed to predict the ecotoxicity of organic compounds towards aquatic organisms, which can aid in the early risk assessment of chemicals like this compound. nih.gov The development of robust and validated models is crucial for their regulatory acceptance and application. nih.gov

| Predicted Property | Modeling Approach | Relevant Molecular Descriptors |

| Biological Activity (e.g., Toxicity) | QSAR, Machine Learning Models | Topological indices, quantum chemical descriptors, hydrophobic parameters (log Kow). |

| Environmental Persistence (DT50) | QSPR, Environmental Fate Models | Molecular weight, functional groups, susceptibility to hydrolysis and biodegradation. |

| Bioaccumulation Factor (BCF) | QSPR, Bioaccumulation Models | Octanol-water partition coefficient (log Kow), molecular size. |

| Soil Sorption Coefficient (Koc) | QSPR, Adsorption Models | Hydrophobicity, polar surface area, ionization potential. |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at the atomic and electronic levels. grnjournal.us For this compound, these methods can be used to study its synthesis, degradation, and potential metabolic pathways.

Quantum Chemical Methods: Methods like Density Functional Theory (DFT) are widely used to study the electronic structure, geometry, and reactivity of molecules. grnjournal.usacs.org For this compound, DFT calculations can be employed to:

Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways for the synthesis or degradation of this compound can be determined. grnjournal.us

Characterize Intermediates: Reactive intermediates that are often difficult to detect experimentally can be characterized computationally. grnjournal.us

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., IR, NMR spectra), which can aid in the experimental identification and characterization of the compound and its reaction products. nih.gov

Studies on similar molecules, such as other cyclohexanone derivatives, have utilized quantum chemical methods to investigate their structure, vibrational frequencies, and electronic properties. aip.org For instance, combined quantum mechanical/molecular mechanical (QM/MM) methods have been used to study enzymatic reactions involving cyclohexanone derivatives, providing insights into stereoselectivity. nih.gov Such approaches could be applied to understand the potential enzymatic metabolism of this compound.

Investigations into the atmospheric oxidation of similar ketones have also been performed using computational methods to determine reaction mechanisms and kinetics. researchgate.net These studies can provide valuable information on the potential atmospheric fate of this compound.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Elucidation of synthetic and degradation reaction mechanisms. | Reaction pathways, transition state energies, characterization of intermediates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of potential enzymatic metabolism. | Substrate binding, catalytic mechanisms, role of active site residues. |

| Ab initio methods | High-accuracy calculation of molecular properties. | Precise electronic structure, spectroscopic properties. |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 4-Heptylcyclohexanone

The current academic understanding of this compound is primarily centered on its synthesis and its role as a key intermediate in the production of liquid crystals. The compound is typically synthesized through a Friedel-Crafts acylation of cyclohexene (B86901) with heptanoyl chloride, followed by a reduction of the resulting unsaturated ketone. Variations of this synthesis exist, aiming to improve yield and purity. Its chemical and physical properties have been characterized to support its application in materials science. The long heptyl chain attached to the cyclohexanone (B45756) ring is crucial for inducing the desired mesophase behavior in liquid crystal mixtures.

Identification of Promising Unexplored Research Avenues

While the use of this compound in liquid crystal displays is well-established, several research avenues remain underexplored. The potential for this compound to act as a building block in other areas of organic synthesis is a significant area for future investigation. Its unique structure, combining a flexible alkyl chain and a reactive carbonyl group on a cyclic scaffold, could be leveraged for the synthesis of novel bioactive molecules or new types of polymers. Furthermore, the catalytic transformation of this compound into other functionalized cyclohexanes could open up new chemical pathways. There is also potential to explore its derivatives for applications beyond liquid crystals, such as in the development of novel surfactants or as a chiral auxiliary after appropriate modifications.

Anticipated Methodological Advancements in Synthesis and Analysis

Future advancements in the synthesis of this compound are likely to focus on greener and more efficient catalytic methods. This includes the development of solid acid catalysts to replace traditional Lewis acids in the Friedel-Crafts reaction, which would simplify purification and reduce waste. Flow chemistry approaches could also offer significant advantages in terms of reaction control, safety, and scalability. In the realm of analysis, more sophisticated techniques for in-situ reaction monitoring could provide deeper insights into the reaction mechanisms, leading to further optimization. Advanced chromatographic and spectroscopic methods will be crucial for the characterization of high-purity this compound and its derivatives, ensuring they meet the stringent requirements for advanced material applications.

Q & A

Q. What are the recommended safety protocols for handling 4-Heptylcyclohexanone in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Use safety goggles with side shields, impermeable gloves, and respiratory protection (e.g., NIOSH-approved respirator) to avoid inhalation .

- Ventilation : Conduct experiments in well-ventilated areas to minimize vapor exposure .

- Storage : Store in sealed containers at room temperature, away from incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste according to institutional guidelines .

Q. How can this compound be synthesized, and what characterization techniques validate its purity?

- Methodological Answer :

- Synthesis : While direct synthesis routes are not detailed in the evidence, analogous cyclohexanone derivatives are often synthesized via alkylation of cyclohexanone using heptyl halides under basic conditions (e.g., Knoevenagel condensation or Friedel-Crafts alkylation) .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy to identify carbonyl stretching (~1700 cm⁻¹), and GC-MS for purity assessment. Ensure compliance with reporting standards (e.g., Beilstein Journal guidelines for experimental reproducibility) .

Q. What experimental methods are used to determine the physical properties of this compound?

- Methodological Answer :

- Density/Solubility : Measure density via pycnometry and solubility via phase equilibria studies in solvents (e.g., ethanol, hexane) .

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures, though current data gaps require empirical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic Variable Testing : Isolate variables (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) to identify optimal conditions .

- Data Cross-Validation : Compare results with computational models (e.g., DFT for reaction pathways) and replicate studies using standardized protocols to minimize bias .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., GC-MS calibration) and procedural deviations .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to induce asymmetry during alkylation .

- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis, with HPLC (chiral columns) for purity verification .

Q. How should researchers address gaps in toxicological data for this compound in long-term exposure studies?

- Methodological Answer :

- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on mammalian cell lines) and genotoxicity tests (Ames test) as preliminary risk assessments .

- In Vivo Models : Use rodent studies to evaluate chronic exposure effects, adhering to OECD guidelines for dose-response analysis .

Q. What computational tools predict the environmental fate of this compound, given its limited biodegradability data?

- Methodological Answer :

- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics Simulations : Study interactions with environmental matrices (e.g., soil/water partitioning) using software like GROMACS .

Data Presentation and Reproducibility

Q. How should raw and processed data from this compound studies be documented to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.